1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane
Overview
Description
1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane is a compound that serves as a precursor or intermediate in the synthesis of various siloxane-based materials. The compound's structure includes silicon atoms connected by an oxygen atom (Si-O-Si), with chlorine, methyl, and vinyl groups attached to the silicon atoms. This structure allows for a range of chemical reactions, particularly those involving the vinyl groups, which can be utilized in polymerization and other synthetic processes.
Synthesis Analysis
The synthesis of related siloxane compounds often involves hydrosilylation reactions, as seen in the preparation of redox-active macrocyclic and linear oligo-carbosiloxanes from 1,3-divinyl-1,3-dimethyl-1,3-diferrocenyldisiloxane using Karstedt’s catalyst . Similarly, 1,3-bis(4-aminobutyl)-1,3-dimethyl-1,3-diphenyldisiloxane is synthesized by reducing its cyanopropyl derivative, which is a hydrolysate of chloro(3-cyanopropyl)methylphenylsilane . These methods demonstrate the versatility of siloxane chemistry in generating functionalized materials.
Molecular Structure Analysis
The molecular structure of siloxane compounds can be quite flexible, as indicated by the Si-O-Si bond angle variations. For instance, the Si-O-Si fragment in certain disiloxane molecules can be nearly linear, influenced by both steric and electronic factors . The crystal structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane, determined by X-ray diffraction, confirms the structural characteristics of these siloxanes .
Chemical Reactions Analysis
Chemical reactions involving siloxane compounds are diverse. For example, the photoisomerization of divinyltetramethyldisiloxane complexes has been studied, revealing the formation of different isomers upon photolysis . The hydrosilylation copolymerization of α, ω-dienes with 1,3-dihydridotetramethyldisiloxane catalyzed by a platinum complex is another reaction that showcases the reactivity of vinyl groups in siloxanes . Additionally, the preparation of novel hetero polyfunctional disiloxanes through equilibration reactions with polychlorosilanes demonstrates the ability to introduce various functional groups into the siloxane backbone .
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the flexibility of the Si-O-Si bond can affect the material's properties. The optical and thermal properties of a siloxane-containing dicarboxylic acid and its derivatives have been studied, highlighting the stability of the supramolecular structure in solution and with temperature . The ability of siloxane macrocycles to bind cations in solution has also been investigated, which is relevant for applications in ion sensing or separation .
Scientific Research Applications
Organosilicon Copolymers Synthesis : Mukbaniani et al. (1996) investigated the condensation of 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane with other siloxanes, leading to the synthesis of organosilicon copolymers with carbotricyclodecasiloxane fragments, indicating its utility in creating complex silicone-based materials (Mukbaniani et al., 1996).
Crystal Structure Analysis : Suyama et al. (2007) synthesized disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol using 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane. These compounds' crystal structures were analyzed, showing potential as building blocks for ladder oligosilsesquioxanes (Suyama et al., 2007).
Polymerization Studies : Sargent and Weber (1999) examined the polymerization of α,ω-dienes with 1,3-dihydridotetramethyldisiloxane using a 1,3-divinyltetramethyldisiloxane−Pt complex, highlighting its role in facilitating hydrosilylation copolymerization (Sargent & Weber, 1999).
Silazane Synthesis : Xu et al. (2001) developed a method for synthesizing 1,3-dichloro-1,3-dimethyl-1,3-divinyldisilazane, demonstrating the compound's utility in producing novel silazanes (Xu et al., 2001).
Catalytic Applications : Naumov et al. (2012) researched the catalytic use of an iron complex for the silylation-hydrogenation reaction of divinyldisiloxane with hydrosilane, showing the potential of 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane in catalysis (Naumov et al., 2012).
Macrocycles Synthesis : Bruña et al. (2015) used 1,3-divinyl-1,3-dimethyl-1,3-diferrocenyldisiloxane for the synthesis of oxathiacrown macrocycles and linear oligo-oxathioethers, demonstrating its role in creating novel macrocyclic structures (Bruña et al., 2015).
Platinum Complexes : Lebel (2011) discussed the preparation of tris(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)diplatinum, a compound used in hydrosilylation and amide reduction (Lebel, 2011).
Polyamides Synthesis : Takiguchi et al. (1979) synthesized 1,3-bis(4-aminobutyl)-1,3-dimethyl-1,3-diphenyldisiloxane and used it to create siloxane-containing polyamides (Takiguchi et al., 1979).
Safety And Hazards
properties
IUPAC Name |
chloro-(chloro-ethenyl-methylsilyl)oxy-ethenyl-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2OSi2/c1-5-10(3,7)9-11(4,8)6-2/h5-6H,1-2H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXUEHHVVZBQHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(O[Si](C)(C=C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936108 | |
Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |
CAS RN |
15948-19-3 | |
Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15948-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015948193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.